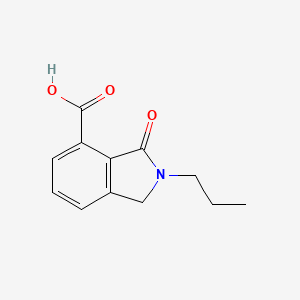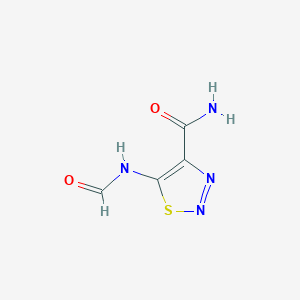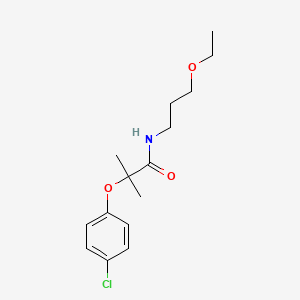![molecular formula C23H26N4O3 B14941327 1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B14941327.png)
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a pyrazole ring and a piperazine ring The presence of ethoxy and methoxy groups on the phenyl rings adds to its chemical diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine to form the pyrazole ring . The piperazine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of catalysts such as vitamin B1, and the reactions are carried out under controlled temperatures and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, altering their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)pyrazole: Similar structure but lacks the piperazine ring.
4-(3-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid: Contains the pyrazole ring but with different substituents.
Uniqueness
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine is unique due to the combination of the pyrazole and piperazine rings, along with the ethoxy and methoxy groups.
Eigenschaften
Molekularformel |
C23H26N4O3 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H26N4O3/c1-3-30-19-9-7-17(8-10-19)21-16-22(25-24-21)23(28)27-13-11-26(12-14-27)18-5-4-6-20(15-18)29-2/h4-10,15-16H,3,11-14H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
XNQHLWPYKMRODW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14941252.png)
acetate](/img/structure/B14941253.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide](/img/structure/B14941260.png)

![1-acetyl-4-[(6-chloroquinolin-8-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941266.png)
![2-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14941270.png)
![3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B14941276.png)

![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941302.png)
![dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(2-methyl-3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14941307.png)

![2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14941316.png)
![[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14941317.png)
![5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14941319.png)
